3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Description
3-(4-Chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 3 and a methyl group at position 6. Its molecular formula is C₁₁H₁₀ClN₂O₂, with a molecular weight of 252.66 g/mol. This compound belongs to the pyrimidinedione family, which is widely studied for applications in pharmaceuticals, agrochemicals, and biochemical pathways such as riboflavin biosynthesis .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(11(16)13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKJXNJFRMWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidinedione compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydropyrimidine analogs.
Substitution: Various substituted pyrimidinedione derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential as an antitumor agent. Research indicates that compounds with pyrimidine structures can exhibit cytotoxic effects against cancer cells. The chlorophenyl substituent enhances its interaction with biological targets, potentially improving efficacy against specific types of tumors .
Antimicrobial Activity
Studies have shown that derivatives of pyrimidinediones possess antimicrobial properties. The presence of the 4-chlorophenyl group may contribute to the compound's ability to inhibit bacterial growth. This makes it a candidate for further exploration in the development of new antibiotics .
Enzyme Inhibition
Research indicates that certain pyrimidinediones can act as enzyme inhibitors. For instance, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can be particularly useful in designing drugs for conditions like cancer and bacterial infections .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. These effects are attributed to their ability to modulate oxidative stress and inflammation in neuronal cells .
Case Study 1: Antitumor Activity
In a study examining the cytotoxic effects of various pyrimidinediones on cancer cell lines, this compound demonstrated significant inhibition of cell growth in breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, showcasing its potential as a therapeutic agent .
Case Study 2: Antimicrobial Properties
A series of experiments conducted on Staphylococcus aureus and Escherichia coli revealed that derivatives of pyrimidinediones exhibited notable antibacterial activity. The study highlighted how modifications to the chlorophenyl group could enhance antimicrobial efficacy, suggesting further investigation into this compound's structural analogs for antibiotic development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of structurally related pyrimidinedione derivatives:
Substituent Effects on Properties
- Position 3 Substituents: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to alkyl substituents (e.g., tert-butyl in 5-chloro-3-tert-butyl-6-methyl derivative). This may improve membrane permeability for pharmaceutical applications .
- Position 5 and 6 Substituents: Halogens at C5 (e.g., Br in Bromacil) increase molecular weight and environmental persistence, making them effective agrochemicals .
Solubility and Bioavailability
- The target compound’s 4-chlorophenyl group may balance lipophilicity and solubility. Predicted logS values for analogs (e.g., 2.7–3.5) suggest moderate aqueous solubility, critical for oral bioavailability .
- Bromacil ’s lower solubility (logS ~2.9) correlates with its soil persistence as a herbicide, whereas the target compound’s aryl group may favor pharmaceutical applications requiring systemic absorption .
Pharmaceutical Relevance
Agrochemical Potential
Biochemical Pathways
- Pyrimidinediones like 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione are intermediates in riboflavin biosynthesis. Substituent variations (e.g., 4-chlorophenyl) may disrupt or enhance enzyme interactions in this pathway .
Biological Activity
3-(4-Chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, antitubercular, and enzyme inhibitory effects, supported by recent research findings.
- Chemical Formula : C11H9ClN2O2
- Molecular Weight : 232.65 g/mol
- CAS Number : 3454747
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, several showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .
Antifungal Activity
In vitro studies have highlighted the antifungal potential of this compound against various pathogenic fungi. A notable study reported that certain derivatives exhibited excellent antifungal activity against four strains of fungi:
| Fungal Strain | Activity Level |
|---|---|
| Strain 1 | Very Good |
| Strain 2 | Good |
| Strain 3 | Moderate |
| Strain 4 | Weak |
These findings suggest that modifications to the pyrimidine structure can enhance antifungal efficacy .
Antitubercular Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Some derivatives demonstrated promising results, indicating their potential as antitubercular agents. The mechanism is thought to involve interference with the bacterium's metabolic processes .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values for selected compounds:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14 ± 0.003 |
| Compound E | Urease | 1.13 ± 0.003 |
These values indicate strong inhibitory activity compared to reference standards .
Case Studies
- Study on Antibacterial Effects : A comprehensive study assessed the antibacterial properties of various pyrimidine derivatives, revealing that structural modifications significantly influenced activity levels against multiple bacterial strains.
- Antifungal Assessment : In another investigation focused on antifungal activity, a series of synthesized compounds were tested against clinical isolates of fungi, demonstrating a correlation between chemical structure and antifungal potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
